molecular formula C15H10ClF3N2O5S B2829493 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline CAS No. 1025632-66-9

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2829493
CAS No.: 1025632-66-9
M. Wt: 422.76
InChI Key: LPTOCIOTHWMNHL-NTEUORMPSA-N
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Description

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a nitroethenyl moiety, and a trifluoromethoxy-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:

    Formation of the Nitroethenyl Intermediate: The initial step often involves the nitration of an appropriate precursor to introduce the nitro group. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Coupling with Aniline Derivative: The final step involves coupling the sulfonylated nitroethenyl intermediate with 4-(trifluoromethoxy)aniline under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and sulfonyl groups suggests it could interact with biological targets, possibly serving as a lead compound for the development of new drugs.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the sulfonyl group might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro, sulfonyl, and trifluoromethoxy groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOCIOTHWMNHL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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